molecular formula C12H12N4O B13959960 Dibenzo[b,d]furan-1,2,8,9-tetramine CAS No. 866362-07-4

Dibenzo[b,d]furan-1,2,8,9-tetramine

Cat. No.: B13959960
CAS No.: 866362-07-4
M. Wt: 228.25 g/mol
InChI Key: YXNDELWRBAWSMS-UHFFFAOYSA-N
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Description

Dibenzo[b,d]furan-1,2,8,9-tetramine is a complex organic compound belonging to the dibenzofuran family Dibenzofurans are heterocyclic compounds characterized by two benzene rings fused to a central furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dibenzo[b,d]furan-1,2,8,9-tetramine typically involves multi-step organic reactions. One common method starts with the preparation of dibenzo[b,d]furan through the cyclization of diaryl ethers.

Industrial Production Methods

Industrial production of dibenzo[b,d]furan derivatives often employs metal complex catalysis, such as palladium or copper catalysts, to facilitate the formation of the furan ring and subsequent functionalization . The process may involve high-temperature and high-pressure conditions to ensure efficient yields and purity.

Chemical Reactions Analysis

Types of Reactions

Dibenzo[b,d]furan-1,2,8,9-tetramine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dibenzofurans, quinones, and amine derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Dibenzo[b,d]furan-1,2,8,9-tetramine is unique due to the presence of four amine groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

CAS No.

866362-07-4

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

dibenzofuran-1,2,8,9-tetramine

InChI

InChI=1S/C12H12N4O/c13-5-1-3-7-9(11(5)15)10-8(17-7)4-2-6(14)12(10)16/h1-4H,13-16H2

InChI Key

YXNDELWRBAWSMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C3=C(O2)C=CC(=C3N)N)C(=C1N)N

Origin of Product

United States

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